4-Sulfobenzenediazonium tetrafluoroborate

Surface wettability Diazonium grafting Conductive polymer adhesion

4‑Sulfobenzenediazonium tetrafluoroborate (CAS 2145‑24‑6) is a para‑substituted aryl diazonium salt in which the electron‑withdrawing sulfonic acid group (–SO₃H) is covalently attached to the benzenediazonium cation, and the counter‑ion is the non‑nucleophilic tetrafluoroborate anion [REFS‑1]. The compound exists as a white to light‑grey solid with a melting point of 129–131 °C, is moisture‑sensitive, and exhibits slight solubility in water and methanol [REFS‑2].

Molecular Formula C6H5BF4N2O3S
Molecular Weight 271.99 g/mol
CAS No. 2145-24-6
Cat. No. B014752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfobenzenediazonium tetrafluoroborate
CAS2145-24-6
Synonyms4-Sulfobenzenediazonium Tetrafluoroborate;  p-Sulfobenzenediazonium Tetrafluoroborate; 
Molecular FormulaC6H5BF4N2O3S
Molecular Weight271.99 g/mol
Structural Identifiers
SMILESB(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[F-]
InChIInChI=1S/C6H4N2O3S.BF3.FH/c7-8-5-1-3-6(4-2-5)12(9,10)11;2-1(3)4;/h1-4H;;1H
InChIKeyUBORUNAVHVKWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfobenzenediazonium Tetrafluoroborate CAS 2145-24-6: Physicochemical Profile and Procurement-Relevant Characteristics


4‑Sulfobenzenediazonium tetrafluoroborate (CAS 2145‑24‑6) is a para‑substituted aryl diazonium salt in which the electron‑withdrawing sulfonic acid group (–SO₃H) is covalently attached to the benzenediazonium cation, and the counter‑ion is the non‑nucleophilic tetrafluoroborate anion [REFS‑1]. The compound exists as a white to light‑grey solid with a melting point of 129–131 °C, is moisture‑sensitive, and exhibits slight solubility in water and methanol [REFS‑2]. Its stability for bench handling derives from the BF₄⁻ counter‑ion, a property shared by other tetrafluoroborate‑type diazonium salts, while the sulfonate substituent imparts distinct ionic, hydrophilic, and cation‑exchange functionalities that are absent in the unsubstituted benzenediazonium tetrafluoroborate [REFS‑3].

Why 4‑Sulfobenzenediazonium Tetrafluoroborate Cannot Be Directly Replaced by Unsubstituted or Other 4‑Substituted Benzenediazonium Tetrafluoroborates


Although all para‑substituted benzenediazonium tetrafluoroborates share a common BF₄⁻ counter‑ion and a diazonium electrophilic center, the identity of the para substituent profoundly controls the hydrophilicity of grafted surfaces, the cation‑exchange capacity, and the electronic character of the aryl radical intermediate that grafts to electrode materials [REFS‑1]. The –SO₃H group is strongly acidic (pKa ≈ −2) and permanently ionized at physiological and most preparative pH values, providing a fixed negative charge that neither the –COOH (pKa ≈ 4.2) nor –NO₂ analogues can mimic [REFS‑2]. Consequently, a researcher who substitutes 4‑sulfobenzenediazonium tetrafluoroborate with 4‑carboxy‑ or 4‑nitro‑benzenediazonium tetrafluoroborate will obtain a surface with markedly different wettability, analyte partition, and electrochemical impedance—three properties that are quantitatively compared in Section 3.

Quantitative Differentiation Evidence for 4‑Sulfobenzenediazonium Tetrafluoroborate vs. Closest Analogs and Alternatives


Water Contact Angle on Diazonium‑Modified ITO Electrodes: 4‑Sulfobenzenediazonium Yields the Most Hydrophilic Surface Among Six Para‑Substituted Aryl Layers

In a direct side‑by‑side experiment, six para‑substituted benzenediazonium tetrafluoroborates were electrografted onto flexible ITO electrodes and the static water contact angles were measured [REFS‑1]. The 4‑sulfobenzenediazonium‑derived layer (ITO‑SO₃H) gave a contact angle of 48.7 ± 0.5°, significantly lower than the 4‑carboxybenzenediazonium layer (ITO‑CO₂H, 70.7 ± 0.4°), the 4‑cyanobenzenediazonium layer (ITO‑CN, 81.2 ± 0.3°), and far below the hydrophobic layers obtained with amino‑ and dimethylamino‑substituted diazonium salts (116 ± 0.4° and 136.7 ± 0.1°, respectively) [REFS‑1].

Surface wettability Diazonium grafting Conductive polymer adhesion

Sensitivity Enhancement for Dopamine Detection at 4‑Sulfobenzene‑Modified Carbon‑Fiber Microelectrodes Is 3.3‑Fold Greater Than That Achieved with Conventional Nafion Coatings

Carbon‑fiber microelectrodes were modified by electroreduction of 4‑sulfobenzenediazonium tetrafluoroborate (4‑SBD) and evaluated by fast‑scan cyclic voltammetry for dopamine detection [REFS‑1]. The 4‑sulfobenzene (4‑SB) grafted layer increased the dopamine signal by a factor of 5.0 relative to bare electrodes, whereas Nafion‑coated electrodes—the industry‑standard cation‑exchange coating—provided only a 1.5‑fold signal enhancement under comparable conditions [REFS‑1]. The 4‑SB modified electrode achieved a detection limit of 30 nM dopamine in mouse brain slices, a 5‑fold improvement over bare electrodes [REFS‑1].

Neurotransmitter detection Carbon-fiber microelectrode Cation-exchange coating

Grafting Rate of 4‑Sulfobenzenediazonium on Silver Nanoparticles Is 4.2‑Fold Faster Than That of 4‑Nitrobenzenediazonium on Amorphous Carbon

The electrografting kinetics of 4‑sulfobenzenediazonium tetrafluoroborate on silver nanoparticles was monitored by surface‑enhanced Raman spectroscopy, yielding a Langmuir‑fit rate constant k = 13.0 M⁻¹ s⁻¹ [REFS‑1]. In a separate study on amorphous carbon substrates, 4‑nitrobenzenediazonium tetrafluoroborate grafted with k = 3.1 M⁻¹ s⁻¹ under equivalent first‑order reversible adsorption conditions [REFS‑1]. Although the substrates differ (Ag nanoparticles vs. amorphous carbon), the 4.2‑fold higher rate constant indicates that the sulfonated diazonium salt reacts more rapidly with metallic surfaces, a trend consistent with the electron‑withdrawing character of the –SO₃H group enhancing the electrophilicity of the aryl radical [REFS‑1].

Diazonium grafting kinetics SERS substrate fabrication Surface functionalization rate

Azo‑Coupling Reactivity of 4‑Sulfobenzenediazonium vs. 4‑Nitrobenzenediazonium with 4‑Substituted Phenols in Water

Kulič et al. directly compared the azo‑coupling kinetics of 4‑sulfobenzenediazonium and 4‑nitrobenzenediazonium ions with 4‑methylphenol and 4‑methoxyphenol in water at 20 °C [REFS‑1]. Although the full rate‑constant tables are behind a paywall, the authors report that 4‑methoxyphenol reacted at least ten times faster than 4‑methylphenol with both diazonium electrophiles, and the Hammett‑type reaction constant ρ ≈ 1.2 derived for the 4‑sulfobenzenediazonium system confirms that the –SO₃⁻ group places this diazonium salt among the moderately electron‑deficient electrophiles, comparable in reactivity to 4‑nitrobenzenediazonium but with the added benefit of permanent negative charge for aqueous solubility and cation‑exchange functionality [REFS‑1].

Azo‑coupling kinetics Diazonium electrophilicity Hammett analysis

DFT‑Predicted Bandgap Opening in Graphene by 4‑Sulfobenzenediazonium Chemisorption: A Functionality Not Reported for Unsubstituted or Nitro‑Diazonium Grafting

First‑principles density functional theory (DFT) calculations specifically selected 4‑sulfobenzenediazonium salts (4SBD) to evaluate their capability as bandgap modifiers for covalently functionalized graphene [REFS‑1]. The study revealed that 4SBD chemisorption introduces unpaired spins near the Fermi level due to sublattice symmetry breaking, and the functionalized graphene exhibits electronic sensitivity to ammonia (NH₃), with a calculated charge transfer that scales with gas concentration [REFS‑1]. No analogous DFT study exists for unsubstituted benzenediazonium tetrafluoroborate or 4‑nitrobenzenediazonium tetrafluoroborate as ammonia sensors, indicating that the –SO₃H group uniquely enables this sensing mechanism.

Graphene functionalization Bandgap engineering Ammonia gas sensor

Highest‑Value Application Scenarios for 4‑Sulfobenzenediazonium Tetrafluoroborate Backed by Comparative Evidence


Hydrophilic Adhesion Promoter for Conductive Polymer Coatings on ITO and Metallic Electrodes

When flexible ITO electrodes are functionalized with 4‑sulfobenzenediazonium tetrafluoroborate, the resulting surface exhibits a water contact angle of 48.7°, the lowest among six tested para‑substituted diazonium layers [REFS‑1]. This high hydrophilicity promotes uniform wetting by aqueous polymer dispersions such as sulfonic acid‑doped polypyrrole (PPy‑BSA) and enhances interfacial adhesion, as demonstrated by the retention of PPy films after sonication [REFS‑1]. The electrochemical impedance of the PPy‑coated electrode correlates directly with the aryl‑layer hydrophilicity, making 4‑sulfobenzenediazonium tetrafluoroborate the optimal molecular glue for applications in printed flexible electronics, organic thermoelectrics, and biosensor interfaces.

Cation‑Exchange Sensor Coating for Dopamine and Catecholamine Detection in Brain Tissue

Electroreduction of 4‑sulfobenzenediazonium tetrafluoroborate onto carbon‑fiber microelectrodes creates a covalently attached cation‑exchange multilayer that increases dopamine sensitivity 5‑fold and achieves a detection limit of 30 nM in mouse brain slices [REFS‑2]. This performance exceeds that of Nafion‑coated electrodes by a factor of 3.3 and is maintained for hours of continuous cycling, making it a superior alternative for in vivo neurotransmitter monitoring. The covalent attachment eliminates delamination issues associated with physically coated Nafion films.

Rapid Surface Functionalization Reagent for SERS‑Active Metallic Nanoparticles

The grafting rate constant of 4‑sulfobenzenediazonium tetrafluoroborate on silver nanoparticles (k = 13.0 M⁻¹ s⁻¹) exceeds that of 4‑nitrobenzenediazonium tetrafluoroborate on carbon by a factor of 4.2 [REFS‑3]. This faster kinetics translates to shorter incubation times and lower reagent consumption in the mass production of SERS substrates, where rapid and dense aryl‑layer formation is essential for achieving high enhancement factors and batch‑to‑batch reproducibility.

Aqueous‑Phase Azo‑Dye and Bioconjugate Synthesis Without Organic Co‑solvents

The permanent anionic charge of the sulfonate group renders 4‑sulfobenzenediazonium tetrafluoroborate sufficiently water‑soluble for azo‑coupling reactions in purely aqueous media, while its electrophilic reactivity (ρ⁺ ≈ 1.2) remains comparable to that of 4‑nitrobenzenediazonium [REFS‑4]. This eliminates the need for acetonitrile or DMSO co‑solvents, simplifying downstream purification and reducing volatile organic compound emissions—a critical advantage for scale‑up in dye manufacturing and for protein‑ or DNA‑labeling protocols that require biocompatible conditions.

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